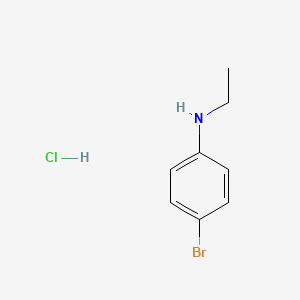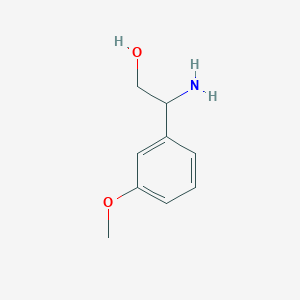
2-氨基-4-羟基嘧啶-5-羧酸
描述
2-Amino-4-hydroxypyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O3 It is a pyrimidine derivative, characterized by the presence of an amino group at position 2, a hydroxyl group at position 4, and a carboxylic acid group at position 5 on the pyrimidine ring
科学研究应用
2-Amino-4-hydroxypyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
The primary target of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid is Dihydroneopterin aldolase , an enzyme found in Staphylococcus aureus . This enzyme plays a crucial role in the biochemical pathway of folate biosynthesis.
Mode of Action
2-Amino-4-hydroxypyrimidine-5-carboxylic acid interacts with its target, Dihydroneopterin aldolase, and catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin . It can also catalyze the epimerization of carbon 2’ of dihydroneopterin to dihydromonapterin .
Biochemical Pathways
The compound affects the folate biosynthesis pathway by interacting with Dihydroneopterin aldolase. The conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin and the epimerization of carbon 2’ of dihydroneopterin to dihydromonapterin are key steps in this pathway .
Pharmacokinetics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with ammonia, followed by hydrolysis to introduce the hydroxyl and carboxyl groups. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide .
Industrial Production Methods
Industrial production of 2-Amino-4-hydroxypyrimidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-4-hydroxypyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxopyrimidine-5-carboxylic acid, while reduction can produce 2-amino-4-hydroxypyrimidine-5-methanol.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar structure but with an additional hydroxyl group at position 6.
2-Amino-4-hydroxypyrimidine-5-carboxylate: An ester derivative of the compound.
2,4-Dihydroxypyrimidine-5-carboxylic acid: Lacks the amino group at position 2
Uniqueness
2-Amino-4-hydroxypyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-amino-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-7-1-2(4(10)11)3(9)8-5/h1H,(H,10,11)(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBADBFAXAWZGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-70-8 | |
| Record name | 2-amino-4-hydroxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















